molecular formula C14H17NO B2748601 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 2224505-62-6

1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2748601
CAS No.: 2224505-62-6
M. Wt: 215.296
InChI Key: PKWHJNNNWRYYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C14H17NO This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a methyl group, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methyl-4-phenylpyrrolidine with propenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the enone group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The enone group can be reduced to form alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Methyl-4-phenylpyrrolidin-1-yl)butan-2-one
  • 1-(2-Methyl-4-phenylpyrrolidin-1-yl)pent-2-en-1-one
  • 1-(2-Methyl-4-phenylpyrrolidin-1-yl)hex-2-en-1-one

Comparison: 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one is unique due to its specific enone functional group and the position of the phenyl and methyl substituents on the pyrrolidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the enone group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

1-(2-methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-10-13(9-11(15)2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWHJNNNWRYYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.